molecular formula C24H26N2O3S2 B4087669 N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide

Cat. No. B4087669
M. Wt: 454.6 g/mol
InChI Key: URECVAKCQOVBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs called sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, such as smooth muscle relaxation, platelet aggregation, and gene expression. By increasing the production of cGMP, N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 promotes vasodilation, reduces inflammation, and inhibits fibrosis.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to increased blood flow and reduced blood pressure. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it inhibits fibrosis by reducing the production of extracellular matrix proteins, such as collagen.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 is that it has a relatively high potency and selectivity for sGC stimulation. This makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 is that it can be difficult to solubilize in aqueous solutions, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension, which is a condition characterized by high blood pressure in the lungs. N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate its efficacy in humans.
Another area of interest is the potential use of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 in the treatment of fibrosis, which is a pathological process characterized by excessive deposition of extracellular matrix proteins. N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 has been shown to inhibit fibrosis in animal models of liver and lung fibrosis, and further studies are needed to evaluate its potential as a therapeutic agent in humans.
Conclusion:
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. Its ability to stimulate sGC and increase the production of cGMP make it a useful tool for studying the role of cGMP signaling in various physiological processes. Further studies are needed to evaluate its efficacy in the treatment of various diseases, such as pulmonary hypertension and fibrosis.

Scientific Research Applications

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. These effects make it a promising candidate for the treatment of various diseases, such as pulmonary hypertension, heart failure, and fibrosis.

properties

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-3-18(2)26-31(28,29)22-16-14-20(15-17-22)25-24(27)23(19-10-6-4-7-11-19)30-21-12-8-5-9-13-21/h4-18,23,26H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URECVAKCQOVBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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